molecular formula C18H28N4O2 B7053507 3-Cyclohexyl-1-[4-(2-pyrazol-1-ylacetyl)piperazin-1-yl]propan-1-one

3-Cyclohexyl-1-[4-(2-pyrazol-1-ylacetyl)piperazin-1-yl]propan-1-one

Cat. No.: B7053507
M. Wt: 332.4 g/mol
InChI Key: PLXKOQLQEUOTGP-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-[4-(2-pyrazol-1-ylacetyl)piperazin-1-yl]propan-1-one is a complex organic compound that features a cyclohexyl group, a piperazine ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-1-[4-(2-pyrazol-1-ylacetyl)piperazin-1-yl]propan-1-one typically involves multiple steps, including the formation of the piperazine ring and the attachment of the pyrazole group. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the use of the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-1-[4-(2-pyrazol-1-ylacetyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1-[4-(2-pyrazol-1-ylacetyl)piperazin-1-yl]propan-1-one is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, to exert their effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexyl-1-[4-(2-pyrazol-1-ylacetyl)piperazin-1-yl]propan-1-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives.

Properties

IUPAC Name

3-cyclohexyl-1-[4-(2-pyrazol-1-ylacetyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c23-17(8-7-16-5-2-1-3-6-16)20-11-13-21(14-12-20)18(24)15-22-10-4-9-19-22/h4,9-10,16H,1-3,5-8,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXKOQLQEUOTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)N2CCN(CC2)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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